(3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone
Description
The compound (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone (CAS: 866865-89-6, ZINC2699225) is a thiophene-based methanone derivative featuring a 4-chlorophenylsulfonyl group, an m-tolylamino substituent, and a phenyl ketone moiety. Its molecular formula is C₂₄H₂₀ClN₃O₃S₂, with a molecular weight of 506.01 g/mol. This compound is synthesized via nucleophilic substitution and condensation reactions, as inferred from analogous procedures (e.g., α-halogenated ketone coupling with triazole derivatives in ).
Properties
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(3-methylanilino)thiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S2/c1-15-6-5-9-18(14-15)27-24-23(32(29,30)19-12-10-17(25)11-13-19)20(26)22(31-24)21(28)16-7-3-2-4-8-16/h2-14,27H,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBJUPIQWLWDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiophene ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act on specific receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Recent studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. For instance:
These results indicate that the compound has a dose-dependent effect on cancer cell proliferation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that it has activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were found to be within the range of 25-50 µg/mL, suggesting moderate antibacterial efficacy.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its anticancer properties using a panel of human cancer cell lines. The results indicated that it induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties of the compound against various pathogens. The study utilized disk diffusion methods and determined that the compound inhibited bacterial growth effectively, with zones of inhibition ranging from 15 mm to 25 mm depending on the strain .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
Research indicates that compounds containing the sulfonamide moiety exhibit significant antibacterial properties. The synthesized derivatives of (3-Amino-4-((4-chlorophenyl)sulfonyl)-5-(m-tolylamino)thiophen-2-yl)(phenyl)methanone have been evaluated for their effectiveness against various bacterial strains. For instance, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
1.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, likely due to its ability to interfere with cellular signaling pathways associated with cancer progression. The presence of the thiophene ring is believed to enhance its interaction with biological targets, which may contribute to its anticancer efficacy .
1.3 Enzyme Inhibition
Another promising application of this compound is its role as an enzyme inhibitor. Specifically, it has been shown to inhibit acetylcholinesterase and urease activities. This inhibition is crucial in therapeutic contexts, such as in treating Alzheimer's disease (via acetylcholinesterase inhibition) and managing conditions like kidney stones (via urease inhibition) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Key features influencing its activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonamide group | Enhances antibacterial activity |
| Thiophene ring | Increases anticancer potential |
| Amino substituents | Modulates enzyme inhibition |
Case Studies
3.1 Synthesis and Evaluation
A study conducted by Sanchez-Sancho et al. synthesized various piperidine derivatives related to this compound and evaluated their biological activities . The results highlighted the importance of the sulfonamide functionality in enhancing antibacterial effects.
3.2 Pharmacological Profiling
In another investigation, a series of compounds based on this structure were subjected to pharmacological profiling, revealing significant interactions with bovine serum albumin (BSA), which suggests a potential for drug formulation and delivery applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Biological/Physicochemical Implications |
|---|---|---|---|---|
| 3-Amino-4-(benzenesulfonyl)-5-(4-methoxyanilino)thiophen-2-ylmethanone () | C₂₄H₂₀N₂O₄S₂ | 464.56 | 4-Methoxyanilino instead of m-tolylamino | Increased polarity due to methoxy group; altered solubility and bioavailability |
| (4-Chlorophenyl)(5-(dimethylamino)-4-(4-phenoxyphenyl)-2-thienyl)methanone () | C₂₄H₁₉ClN₂O₂S | 450.94 | Dimethylamino and phenoxyphenyl groups | Enhanced electron-donating capacity; potential for π-π stacking |
| Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2, ) | C₂₈H₂₀N₆O₂S₂ | 544.63 | Thiadiazole rings and bis-phenylmethanone core | Improved antimicrobial activity due to thiadiazole’s electron-deficient nature |
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., sulfonyl in the target compound) enhances stability and hydrogen-bonding capacity compared to electron-donating groups (e.g., methoxy in ).
- Bioactivity: Thiadiazole-containing analogues () exhibit notable antibiofilm and antimicrobial properties, suggesting that the target compound’s sulfonyl group could be optimized for similar applications .
Thiazole and Thiophene Derivatives with Chlorophenyl Moieties
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances resistance to oxidative metabolism, a feature the target compound’s sulfonyl group may replicate .
Glycosylated Thiophene Derivatives
Key Observations :
- Solubility vs. Bioavailability: Glycosylation () drastically increases hydrophilicity, contrasting with the target compound’s balance of sulfonyl (polar) and phenyl (nonpolar) groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
